
5-Methoxybenzene-1,3-diamine
Overview
Description
5-Methoxybenzene-1,3-diamine, also known as 3,5-diaminoanisole, is an organic compound with the molecular formula C7H10N2O. It is a derivative of benzene, featuring two amino groups (-NH2) at the 1 and 3 positions and a methoxy group (-OCH3) at the 5 position. This compound is of interest due to its applications in various fields, including organic synthesis and materials science.
Mechanism of Action
Target of Action
As a derivative of benzene, it may interact with various biological targets through electrophilic aromatic substitution .
Mode of Action
The mode of action of 5-Methoxybenzene-1,3-diamine is likely to involve electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In this process, the compound forms a sigma-bond with the target, generating a positively charged intermediate. This intermediate then undergoes deprotonation, yielding a substituted benzene ring .
Pharmacokinetics
Some predicted properties include high gastrointestinal absorption and permeability across the blood-brain barrier .
Result of Action
As a benzene derivative, it may cause changes at the molecular level through electrophilic aromatic substitution . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is soluble in alcohol-based solvents and slightly soluble in water . Therefore, the solvent used can affect its action and efficacy. Additionally, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in reactions involving electrophilic aromatic substitution . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Molecular Mechanism
It is known that the compound can participate in electrophilic aromatic substitution reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxybenzene-1,3-diamine typically involves the nitration of 5-methoxyaniline followed by reduction. The nitration process introduces nitro groups (-NO2) at the desired positions, which are subsequently reduced to amino groups. Common reagents for nitration include concentrated nitric acid and sulfuric acid, while reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron powder and hydrochloric acid.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficiency and safety. The nitration and reduction steps are optimized for large-scale production, often using automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxybenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas and palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Sodium hydroxide for nucleophilic aromatic substitution.
Major Products:
Oxidation: 5-Methoxybenzene-1,3-dinitrobenzene.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxybenzene-1,3-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of polymers and advanced materials with specific properties.
Comparison with Similar Compounds
5-Methoxybenzene-1,4-diamine: Similar structure but with amino groups at the 1 and 4 positions.
5-Methoxybenzene-1,2-diamine: Similar structure but with amino groups at the 1 and 2 positions.
5-Methoxybenzene-1,3-dinitrobenzene: Similar structure but with nitro groups instead of amino groups.
Uniqueness: 5-Methoxybenzene-1,3-diamine is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of both amino and methoxy groups allows for diverse reactivity and interactions, making it a valuable compound in various applications.
Properties
IUPAC Name |
5-methoxybenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDIDKTWHOYFMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512526 | |
| Record name | 5-Methoxybenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100-96-9 | |
| Record name | 5-Methoxybenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
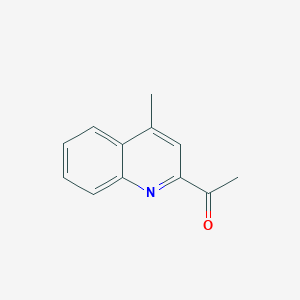


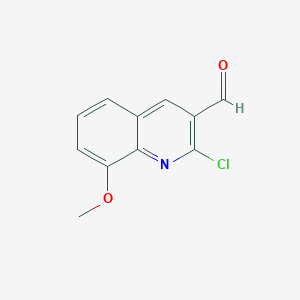
![2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1601108.png)
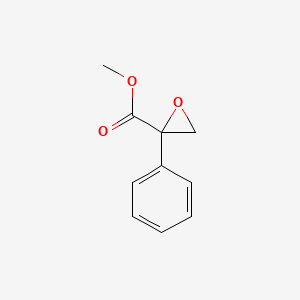
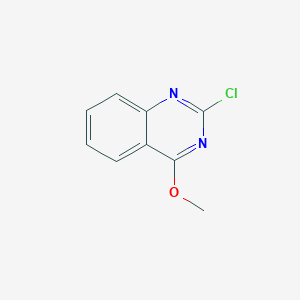

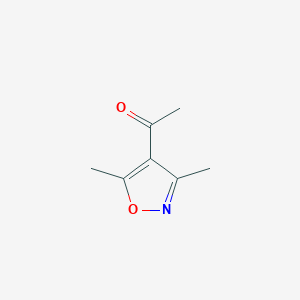
![ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1601115.png)


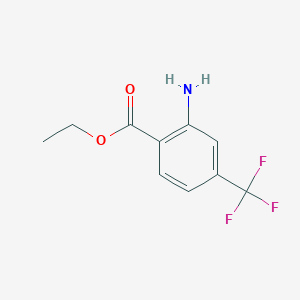
![7-Methoxybenzo[e][1,2,4]triazin-3-amine](/img/structure/B1601121.png)
